molecular formula C7H11BrN2 B2407168 3-Bromo-1-sec-butyl-1H-pyrazole CAS No. 1354706-11-8

3-Bromo-1-sec-butyl-1H-pyrazole

Cat. No.: B2407168
CAS No.: 1354706-11-8
M. Wt: 203.083
InChI Key: PLQLISBTWFOGIU-UHFFFAOYSA-N
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Description

3-Bromo-1-sec-butyl-1H-pyrazole is a brominated pyrazole derivative with a sec-butyl substituent at the 1-position and a bromine atom at the 3-position. Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Bromination at the 3-position enhances the compound’s reactivity for further functionalization, while the sec-butyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

3-bromo-1-butan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQLISBTWFOGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-sec-butyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α-bromo ketones, which forms pyrazoline intermediates. These intermediates can then be oxidized to yield the desired pyrazole . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can provide eco-friendly attributes to the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-sec-butyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-1-sec-butyl-1H-pyrazole involves its interaction with various molecular targets. The bromine atom and the sec-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo tautomerism, which may affect its biological activity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-Bromo-1-sec-butyl-1H-pyrazole with structurally related bromopyrazoles, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 1-sec-butyl, 3-Br C₇H₁₁BrN₂ 215.09 (calc.) Lipophilic; potential Suzuki coupling substrate
1-Benzyl-3-bromo-1H-pyrazole 1-Benzyl, 3-Br C₁₀H₉BrN₂ 237.10 Higher aromaticity; used in cross-coupling reactions
5-Bromo-1,3-dimethyl-1H-pyrazole 1,3-dimethyl, 5-Br C₅H₇BrN₂ 175.03 Compact structure; agrochemical intermediates
3-Bromo-1-cyclopentyl-1H-pyrazole 1-Cyclopentyl, 3-Br C₈H₁₁BrN₂ 215.09 Enhanced steric hindrance; catalytic applications
4-Bromo-5-(sec-butoxymethyl)-1-(trifluoropropyl)-1H-pyrazole 1-Trifluoropropyl, 4-Br, 5-sec-butoxymethyl C₁₁H₁₆BrF₃N₂O 329.16 Fluorinated; bioactive compound synthesis

Key Observations :

  • Steric Effects : The sec-butyl group in the target compound provides intermediate steric bulk compared to the cyclopentyl group (more hindered) and benzyl group (less hindered) .
  • Electronic Effects : Bromine at the 3-position (meta to nitrogen) in pyrazole derivatives enhances electrophilic substitution reactivity compared to bromine at the 4- or 5-positions .
  • Fluorinated Derivatives : Fluorinated analogs (e.g., ) exhibit distinct electronic properties due to the strong electron-withdrawing effect of CF₃, which is absent in the target compound .
Spectroscopic and Analytical Data

While direct spectral data for this compound are unavailable, comparisons with analogs provide insights:

  • NMR : In 1-benzyl-3-bromo-1H-pyrazole, the benzyl protons resonate at δ 5.3–5.5 ppm (CH₂), while the pyrazole C-Br signal appears at ~120–130 ppm in ¹³C NMR .
  • Mass Spectrometry : Brominated pyrazoles typically show [M+H]⁺ peaks with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br). For example, 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one exhibited m/z 317 [M+H]⁺ .
  • X-ray Crystallography : Structural studies of 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde revealed planarity in the pyrazole ring, with bromine contributing to crystal packing via halogen bonding .

Biological Activity

3-Bromo-1-sec-butyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the third position and a sec-butyl group at the first position contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Enzyme Inhibition : It acts as an inhibitor of enzymes involved in energy metabolism and oxidative phosphorylation, which are crucial for cellular functions.
  • Calcium Uptake Inhibition : The compound has been shown to inhibit calcium uptake in cells, impacting various physiological processes.
  • Antimicrobial Activity : Similar compounds within the pyrazole class have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionTargets enzymes involved in energy metabolism,
Calcium Uptake InhibitionAffects calcium signaling pathways
AntimicrobialExhibits activity against bacterial and fungal strains ,
Anti-inflammatoryPotentially reduces inflammation ,

The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes. The compound's mechanism involves:

  • Inhibition of Key Enzymes : It disrupts the function of enzymes critical for cellular respiration and metabolism, leading to altered energy dynamics within cells.
  • Modulation of Signaling Pathways : By affecting calcium signaling, it may influence various cellular processes including muscle contraction, neurotransmitter release, and hormone secretion .

Case Studies and Research Findings

Numerous studies have investigated the effects of this compound and related compounds:

  • Antimicrobial Efficacy : A study evaluated several pyrazole derivatives against E. coli and S. aureus, revealing that modifications in side chains significantly enhanced antimicrobial activity. Compounds with similar structures showed promising results against resistant strains .
  • Anti-inflammatory Properties : Research has indicated that certain pyrazole derivatives exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, one derivative demonstrated efficacy in reducing carrageenan-induced edema in animal models .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound effectively inhibits specific metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.

Future Directions

The ongoing exploration of this compound's biological activities presents opportunities for developing new therapeutic agents. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions will aid in optimizing the compound for specific therapeutic targets.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings is essential for its potential application in medicine.
  • Synthesis of Analogues : Developing analogues with modified structures may enhance biological activity and broaden its application scope.

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